molecular formula C8H17N B13344804 2-(2,2-Dimethylpropyl)azetidine

2-(2,2-Dimethylpropyl)azetidine

Cat. No.: B13344804
M. Wt: 127.23 g/mol
InChI Key: VEEXSRTUECBKRA-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(2,2-Dimethylpropyl)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges.

Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including alkyl, allyl, vinyl, and benzyl groups.

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives.

Mechanism of Action

The specific mechanism of action for 2-(2,2-Dimethylpropyl)azetidine is not well-documented. azetidines generally exert their effects through interactions with molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The ring strain and unique reactivity of azetidines likely play a role in their mechanism of action, enabling them to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylpropyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability

Biological Activity

2-(2,2-Dimethylpropyl)azetidine is a compound belonging to the azetidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-cancer, anti-inflammatory, and neuroprotective properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a four-membered ring (azetidine) with a dimethylpropyl substituent. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound and its derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

These findings suggest that modifications in the azetidine structure can enhance its antimicrobial efficacy .

Anti-Cancer Activity

The anti-cancer potential of azetidine derivatives has been investigated through various studies. For example, a study demonstrated that this compound inhibits prostate-specific antigen (PSA), which is crucial in prostate cancer progression.

  • Case Study : In vitro studies revealed that this compound showed an IC50 value of approximately 8.98 µM against PSA, indicating substantial anti-cancer activity.
CompoundCancer TypeIC50 (µM)
This compoundProstate Cancer8.98

This suggests that the compound may serve as a lead for developing new anti-cancer therapies .

Anti-Inflammatory Activity

The anti-inflammatory properties of azetidines have also been documented. Studies indicate that this compound can reduce inflammation markers in various models.

  • Mechanism : The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes.
CompoundInflammatory ModelEffect
This compoundCarrageenan-induced paw edemaSignificant reduction in edema

This finding highlights the potential of this compound in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have suggested that azetidine derivatives may have neuroprotective effects. For instance, research indicates that this compound can inhibit monoacylglycerol lipase (MAGL), which is involved in neuroinflammation.

  • Case Study : In animal models of neurodegeneration, treatment with this compound resulted in reduced neuroinflammatory markers and improved cognitive function.
CompoundNeurodegenerative ModelOutcome
This compoundAlzheimer’s DiseaseImproved cognitive function

This suggests a promising avenue for further research into its use for neurodegenerative conditions .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)azetidine

InChI

InChI=1S/C8H17N/c1-8(2,3)6-7-4-5-9-7/h7,9H,4-6H2,1-3H3

InChI Key

VEEXSRTUECBKRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CCN1

Origin of Product

United States

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